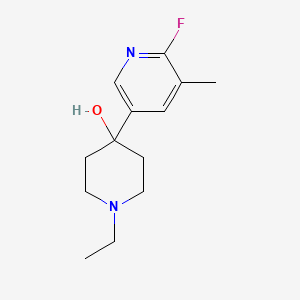

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

描述

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol (referred to here as QY-1996) is a piperidin-4-ol derivative featuring a substituted pyridine ring. Its structure comprises:

- Piperidin-4-ol core: A six-membered nitrogen-containing ring with a hydroxyl group at the 4-position.

- Ethyl substituent: An ethyl group attached to the piperidine nitrogen.

- Aromatic moiety: A 6-fluoro-5-methylpyridin-3-yl group linked to the piperidine ring.

The fluorine and methyl groups on the pyridine ring may enhance metabolic stability and influence binding affinity through steric and electronic effects.

属性

IUPAC Name |

1-ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-3-16-6-4-13(17,5-7-16)11-8-10(2)12(14)15-9-11/h8-9,17H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWGMURHTQCKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C2=CN=C(C(=C2)C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol typically involves the following key stages:

- Preparation of the substituted pyridine intermediate (6-fluoro-5-methylpyridin-3-yl moiety).

- Functionalization and substitution on the piperidine ring, including introduction of the ethyl and hydroxyl groups.

- Coupling of the pyridine intermediate to the piperidine core.

This approach is consistent with methodologies used for structurally related compounds in medicinal chemistry.

Preparation of the Pyridine Intermediate

The 6-fluoro-5-methylpyridin-3-yl fragment can be synthesized via halogenation and methylation strategies on a pyridine ring, or through palladium-catalyzed cross-coupling reactions starting from halogenated pyridines.

- Fluorination is typically introduced through selective electrophilic fluorination or nucleophilic aromatic substitution on appropriately substituted pyridine precursors.

- Methyl groups are introduced via methylation reactions using methylating agents or by employing methyl-substituted pyridine starting materials.

Example from Related Literature:

Palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, are commonly employed to assemble substituted pyridine rings with various functional groups. For instance, a reaction involving 6-fluoro-5-methylpyridin-3-yl boronic acid or stannane derivatives with suitable partners under Pd catalysis can yield the desired pyridine intermediate with high selectivity and yield.

Functionalization of the Piperidine Ring

The piperidine ring in this compound is substituted at the 4-position with a hydroxyl group and an ethyl group at the nitrogen.

- Hydroxylation at the 4-position can be achieved by oxidation of the corresponding piperidine precursor or via nucleophilic substitution reactions where a leaving group at C-4 is replaced by a hydroxyl group.

- N-Ethylation is typically performed using ethyl halides (e.g., ethyl bromide) under basic conditions or via reductive alkylation using acetaldehyde and a reducing agent.

A common method is the reductive alkylation of piperidin-4-ol or its derivatives with acetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.

Coupling of the Pyridine Intermediate to Piperidin-4-ol

The final assembly involves linking the pyridine moiety to the piperidine ring at the 4-position.

- This can be accomplished via nucleophilic aromatic substitution if the pyridine ring bears a suitable leaving group.

- Alternatively, cross-coupling strategies (e.g., Suzuki or Buchwald-Hartwig amination) can be employed if the piperidine or pyridine intermediates are appropriately functionalized (e.g., halogenated or boronated).

The coupling step often requires palladium catalysis under mild conditions to preserve sensitive functional groups such as hydroxyls.

Example Preparation Method (Hypothetical Stepwise Synthesis)

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 6-fluoro-5-methylpyridin-3-yl boronic acid | Pd-catalyzed borylation of 6-fluoro-5-methyl-3-bromopyridine | 65-75 | Pd(dppf)Cl2 catalyst, base, inert atmosphere |

| 2 | N-Ethylation of piperidin-4-ol | Reaction with ethyl bromide and base (e.g., K2CO3) in acetonitrile | 70-80 | Room temperature or reflux |

| 3 | Coupling of pyridine boronic acid with N-ethyl-piperidin-4-ol halide | Suzuki coupling with Pd catalyst, base, aqueous-organic solvent | 60-70 | 80-100 °C, inert atmosphere |

| 4 | Purification | Column chromatography or recrystallization | — | To isolate pure target compound |

Research Findings on Preparation Efficiency and Optimization

- The use of palladium-catalyzed cross-coupling reactions is advantageous due to high regioselectivity and functional group tolerance, allowing for efficient assembly of the pyridine and piperidine fragments.

- Reductive alkylation for N-ethylation provides mild reaction conditions and good yields without over-alkylation.

- Hydroxylation or introduction of the hydroxyl group at the 4-position of piperidine can be optimized by selecting appropriate oxidants or nucleophiles to maximize yield and minimize side reactions.

- Reaction conditions such as temperature, solvent, and catalyst loading are critical parameters influencing the overall yield and purity of the final compound.

Summary Table of Key Preparation Methods

化学反应分析

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce the pyridine ring.

Substitution: The fluorine and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Pharmacological Applications

-

Neuropharmacology

- The compound has been investigated for its potential as a neuroprotective agent . Studies indicate that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive function.

-

Antidepressant Activity

- Preliminary research suggests that 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol exhibits properties akin to known antidepressants. It may influence the reuptake of neurotransmitters, thus providing a basis for further exploration in treating depression.

-

Analgesic Properties

- There is emerging evidence that this compound may possess analgesic effects, potentially making it useful in pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines. The compound was shown to reduce markers of oxidative damage and enhance cell viability under stress conditions.

Case Study 2: Antidepressant-like Activity

In animal models, this compound displayed antidepressant-like behavior in forced swim tests, suggesting its potential as a novel therapeutic agent for depression. The results indicated an increase in serotonin levels in the brain following administration.

作用机制

The mechanism of action of 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes QY-1996 and related compounds, highlighting structural variations and reported activities (where available):

Key Observations

Piperidin-4-ol Core Modifications: QY-1996 and the 5-HT1F antagonist from share the piperidin-4-ol core, but their substituents differ significantly. The 5-HT1F antagonist’s quinolin-3-yl and hydroxypropyl-naphthoxy groups contribute to its high 5-HT1F affinity (Ki = 11 nM) and selectivity over 5-HT1A/5-HT2B . In contrast, QY-1996’s 6-fluoro-5-methylpyridin-3-yl group may favor interactions with distinct targets due to reduced steric bulk and increased electronegativity.

Role of Fluorine and Methyl Groups :

- Fluorine in QY-1996’s pyridine ring could enhance metabolic stability and modulate receptor binding via electronegative effects. This is analogous to YB-4435, an ethyl picolinate with a 5-fluoro-2-methylphenyl group, though its activity remains uncharacterized .

Ethyl vs. Hydroxypropyl-Naphthoxy Substituents :

- The ethyl group on QY-1996’s piperidine nitrogen may increase lipophilicity compared to the hydroxypropyl-naphthoxy chain in the 5-HT1F antagonist. This difference could influence blood-brain barrier permeability or off-target effects.

Its design may reflect optimization efforts for solubility, selectivity, or synthetic accessibility.

Implications for Drug Design

- Selectivity Considerations: The 5-HT1F antagonist’s selectivity highlights the importance of aromatic substituents in receptor targeting. QY-1996’s pyridine ring may reduce off-target interactions compared to bulkier quinoline derivatives.

- Synthetic Accessibility : Ethyl and fluorinated pyridine groups (as in QY-1996 and YB-4435) are synthetically tractable, enabling rapid SAR exploration .

生物活性

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol (CAS No. 1820674-37-0) is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with an ethyl group, a hydroxyl group, and a pyridine ring further substituted with a fluorine and a methyl group, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The molecular formula of this compound is C₁₃H₁₉FN₂O, with a molecular weight of 238.30 g/mol. The presence of the fluorine atom and the methyl group in the pyridine ring enhances its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects. The precise pathways depend on the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Activity Type | MIC Value (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

| Related piperidine derivatives | Antifungal | Varies | Candida albicans, Bacillus mycoides |

In studies, this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It is hypothesized that its structural features may confer neuroprotective effects or modulate neurotransmitter systems, making it a candidate for research into treatments for neurological disorders .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound had one of the lowest minimum inhibitory concentration (MIC) values against E. coli and S. aureus, demonstrating superior antibacterial activity compared to other tested derivatives .

Study 2: Structure–Activity Relationship (SAR)

Another study focused on the structure–activity relationship of piperidine derivatives and their biological activities. It was found that substitutions on the piperidine ring significantly influenced antimicrobial potency, with electron-donating and electron-withdrawing groups enhancing or diminishing activity . The presence of a fluorine atom in this compound was particularly noted for contributing to its enhanced bioactivity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Ethylpiperidine | Piperidine core only | Limited bioactivity |

| 6-Fluoro-pyridines | Fluorinated pyridine | Varies widely |

| This compound | Unique combination of piperidine and pyridine moieties | Significant antibacterial and potential neuropharmacological effects |

The unique substitution pattern in this compound enhances its biological activity compared to other related compounds .

常见问题

Q. What are the common synthetic routes for preparing 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol, and how are intermediates characterized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the pyridine and piperidine moieties. For example:

- Step 1: Formation of the pyridine core via fluorination and methylation at specific positions, guided by steric and electronic factors (e.g., using 6-fluoro-5-methylpyridin-3-yl precursors) .

- Step 2: Piperidine ring construction via cyclization or alkylation, with ethyl groups introduced using reagents like ethyl bromide under basic conditions .

- Characterization: Intermediates are validated via /-NMR for regiochemistry, HPLC for purity (>95% threshold), and mass spectrometry for molecular weight confirmation .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the ethyl group (δ ~1.2–1.5 ppm for CH, δ ~2.5–3.0 ppm for CH) and fluorine substituents (observe -NMR splitting patterns) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phases often combine ammonium acetate buffers and acetonitrile gradients .

- X-Ray Powder Diffraction (XRPD): Confirm crystalline structure by matching experimental peaks (e.g., 2θ values) to reference patterns .

Q. What safety protocols are essential when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, especially during solvent evaporation steps.

- Storage: Store in airtight containers at 2–8°C to prevent degradation; label with hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

- Quantum Chemical Calculations: Use Density Functional Theory (DFT) to model transition states and identify energy barriers for fluorination or alkylation steps. This predicts regioselectivity and reduces trial-and-error experimentation .

- Reaction Path Search: Tools like GRRM or IRC analysis map potential pathways, enabling selection of solvents (e.g., DMF vs. THF) that stabilize intermediates .

- Machine Learning: Train models on existing reaction data to predict optimal temperatures, catalysts (e.g., Pd/C for couplings), or stoichiometric ratios .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Cross-Validation: Combine NMR, XRPD, and IR spectroscopy. For example, ambiguous NOE effects in NMR can be clarified via XRPD-derived crystal packing interactions .

- Isotopic Labeling: Introduce - or -labels to track specific atoms in complex spectra .

- Dynamic NMR: Analyze temperature-dependent splitting to distinguish conformational isomers (e.g., axial vs. equatorial substituents on the piperidine ring) .

Q. What strategies are used to study the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS .

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data .

- Solid-State Stability: Use differential scanning calorimetry (DSC) to detect polymorphic transitions or hydrate formation under humidity-controlled conditions .

Q. How can reactor design improve scalability of the synthesis process?

Answer:

- Continuous Flow Systems: Enhance heat/mass transfer for exothermic steps (e.g., ethylation), reducing hotspots and byproduct formation .

- Membrane Separation: Integrate nanofiltration to remove unreacted precursors or catalysts in real-time, improving yield and purity .

- Scale-Up Criteria: Maintain geometric similarity between lab and production reactors while adjusting agitation rates (Reynolds number) to preserve mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。